ethyl [3-(acetylamino)phenyl]carbamate
Description
Properties
IUPAC Name |
ethyl N-(3-acetamidophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-3-16-11(15)13-10-6-4-5-9(7-10)12-8(2)14/h4-7H,3H2,1-2H3,(H,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVOSWGZVBGVRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=CC(=C1)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key Compounds:
Methyl (3-Hydroxyphenyl)Carbamate (CAS: 13683-89-1)
- Substituent : 3-hydroxyl (-OH) group.
- Properties : Lower molecular weight (167.16 g/mol) and polar due to the hydroxyl group. Requires respiratory and skin protection per GHS guidelines .
- Applications : Used in chemical synthesis; lacks reported pharmaceutical activity.
(3-Acetylphenyl) N-Ethyl-N-Methylcarbamate (CAS: 855300-09-3) Substituent: 3-acetyl (-COCH₃) group with ethyl-methyl carbamate. Properties: Higher molecular weight (248.28 g/mol). Acts as a synthetic intermediate or impurity in rivastigmine production . Key Difference: The acetyl group enhances lipophilicity compared to acetylamino substituents.
Desmedipham (CAS: Not explicitly provided) Substituent: Phenoxy-phenoxy groups. Properties: High lipophilicity (log k >3) due to aromatic rings. Molecular weight: 300.31 g/mol. Applications: Herbicide with selective action on weeds .
Table 1: Structural and Physicochemical Comparison
| Compound | Substituent | Molecular Weight (g/mol) | Log P (Estimated) | Applications |
|---|---|---|---|---|
| Ethyl [3-(acetylamino)phenyl]carbamate | 3-NHCOCH₃ | 222.24 | Moderate (~2.5) | Pharmaceutical intermediate (hypothesized) |
| Methyl (3-hydroxyphenyl)carbamate | 3-OH | 167.16 | Low (~1.2) | Chemical synthesis |
| (3-Acetylphenyl) N-Ethyl-N-Methylcarbamate | 3-COCH₃ | 248.28 | High (~3.0) | Drug impurity/intermediate |
| Desmedipham | Phenoxy-phenoxy | 300.31 | High (~3.5) | Herbicide |
| Ethyl Carbamate | Simple carbamate | 89.09 | Low (~0.5) | Industrial solvent |
Table 2: Toxicity and Regulatory Profiles
Pharmaceutical Relevance
- Rivastigmine Analogs : Carbamates like (3-acetylphenyl) N-ethyl-N-methylcarbamate are intermediates or impurities in rivastigmine synthesis, highlighting the role of aromatic carbamates in acetylcholinesterase inhibitors .
- MCHR1 Antagonists: Fluorinated carbamates with acetylamino phenyl groups (e.g., FE@SNAP) show in vivo activity, underscoring the importance of substituent lipophilicity for blood-brain barrier penetration .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing ethyl [3-(acetylamino)phenyl]carbamate with high purity?
- Methodology : The synthesis typically involves coupling 3-aminophenylacetamide with ethyl chloroformate in anhydrous dichloromethane under nitrogen atmosphere. Key steps include:
- Maintaining reaction temperatures between 0–5°C during reagent addition to minimize side reactions (e.g., hydrolysis of the carbamate group) .
- Using triethylamine as a base to neutralize HCl byproducts .
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water .
Q. How should researchers characterize the compound’s structural integrity?
- Methodology : Employ a combination of:
- NMR spectroscopy : H and C NMR to confirm the carbamate linkage and acetylamino group positions. Compare chemical shifts with structurally analogous carbamates (e.g., ethyl N-[4-fluoranyl-3-(trifluoromethyl)phenyl]carbamate) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .
- Infrared (IR) spectroscopy : Identify carbonyl stretches (C=O) of the carbamate (~1700 cm) and acetamide (~1650 cm) .
Q. What safety protocols are critical when handling this compound?
- Methodology :
- Use particulate-filter respirators (EN 143 standard) and nitrile gloves to prevent inhalation/skin contact .
- Store in airtight containers at -20°C to prevent degradation, as carbamates are prone to hydrolysis in humid conditions .
- Follow GHS guidelines for waste disposal: neutralize with alkaline solutions (e.g., 10% NaOH) before incineration .
Advanced Research Questions
Q. How can researchers optimize reaction yields when scaling up synthesis?
- Methodology :
- Apply factorial design to test variables (temperature, solvent polarity, reagent ratios). For example, a 2 factorial design could evaluate the impact of temperature (0°C vs. 25°C), solvent (dichloromethane vs. THF), and base (triethylamine vs. pyridine) .
- Use HPLC tracking to monitor reaction progress and identify intermediates .
Q. How to resolve contradictions in reported toxicity data for carbamate derivatives?
- Methodology :
- Conduct species-specific toxicity assays : Compare LD values in rodent models (e.g., mice vs. rats) using standardized OECD guidelines .
- Analyze metabolites via GC/MS to differentiate between parent compound toxicity and breakdown products (e.g., ethyl carbamate vs. acetylamine byproducts) .
- Perform dose-response studies to identify nonlinear toxicity thresholds, particularly for immunotoxic effects .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodology :
- Use molecular docking (e.g., AutoDock Vina) to simulate binding with acetylcholinesterase or cytochrome P450 enzymes. Validate with experimental IC data from enzyme inhibition assays .
- Apply QSAR models to correlate structural features (e.g., logP, Hammett constants) with activity data from analogs like phenyl (4-chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)carbamate .
Q. How to design assays for evaluating subacute toxicity in vitro?
- Methodology :
- HepG2 cell assays : Measure mitochondrial dysfunction (MTT assay) and oxidative stress (ROS detection) after 72-hour exposure .
- Include positive controls (e.g., ethyl carbamate) and negative controls (DMSO vehicle) to normalize results .
Data Analysis and Validation
Q. How to address discrepancies in spectral data between batches?
- Methodology :
- Perform batch-to-batch comparisons using principal component analysis (PCA) on NMR/IR datasets to identify outlier batches .
- Cross-validate with X-ray crystallography if crystalline forms are obtainable .
Q. What statistical methods are suitable for analyzing dose-dependent biological effects?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
